molecular formula C14H26O3 B045468 6-(4-Hydroxynonyl)oxan-2-one CAS No. 122629-53-2

6-(4-Hydroxynonyl)oxan-2-one

Cat. No.: B045468
CAS No.: 122629-53-2
M. Wt: 242.35 g/mol
InChI Key: ZRHKNPWKUIWHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Hydroxynonyl)oxan-2-one is a high-purity chemical compound of significant interest in organic synthesis and materials science research. This molecule features a lactone (oxan-2-one) core structure tethered to a hydroxynonyl chain, a combination that presents unique opportunities for chemical modification and study. Researchers value this compound for its potential as a building block in the synthesis of macrocyclic lactones, which are key structural motifs in numerous natural products and pharmaceuticals. The extended alkyl chain bearing a hydroxyl group provides a versatile handle for further derivatization, including polymerization studies or the development of novel surfactants and biodegradable polymers. In fragrance and flavor research, its structural analogy to other macrocyclic lactones suggests potential utility in the design of novel olfactive compounds. Strictly for Research Use Only. Not intended for diagnostic or therapeutic use, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122629-53-2

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

6-(4-hydroxynonyl)oxan-2-one

InChI

InChI=1S/C14H26O3/c1-2-3-4-7-12(15)8-5-9-13-10-6-11-14(16)17-13/h12-13,15H,2-11H2,1H3

InChI Key

ZRHKNPWKUIWHMC-UHFFFAOYSA-N

SMILES

CCCCCC(CCCC1CCCC(=O)O1)O

Canonical SMILES

CCCCCC(CCCC1CCCC(=O)O1)O

Synonyms

9-HGTDL
9-hydroxy-gamma-tetradecalactone

Origin of Product

United States

Occurrence, Isolation, and Distributional Research of 6 4 Hydroxynonyl Oxan 2 One

The known presence of 6-(4-Hydroxynonyl)oxan-2-one is, to date, confined to the microbial realm. Extensive research into its natural habitats has pinpointed specific bacterial species as its producers.

Microbial Production and Secretion

Scientific literature has identified this compound as a metabolite produced by Gram-negative bacteria. Specifically, it has been isolated from Pseudomonas diminuta and Pseudomonas vesicularis microbiologyresearch.org. These bacteria, now reclassified as Brevundimonas diminuta and Brevundimonas vesicularis respectively, are the only confirmed natural sources of this compound dsmz.deresearchgate.netdsmz.de. The compound is reported to be a component of the lipid A portion of the lipopolysaccharide (LPS) in these bacteria microbiologyresearch.org.

The production of lactones by microorganisms is a complex biosynthetic process. It often involves the modification of fatty acids through pathways like β-oxidation, leading to the formation of a hydroxy acid that then undergoes spontaneous lactonization, particularly under acidic conditions mdpi.com. While the precise enzymatic steps for the synthesis of this compound in Brevundimonas species are not fully elucidated, the general principles of microbial lactone formation provide a foundational understanding mdpi.com.

Plant Metabolite Studies

Currently, there is no scientific literature reporting the natural occurrence or production of this compound as a metabolite in plants. While plants are known to produce a wide variety of lactones, which contribute to their aroma and defense mechanisms, this specific compound has not been identified in any plant species to date mdpi.comresearchgate.net. Research on plant-derived lactones has primarily focused on other structural classes of these compounds mdpi.com.

Animal-Derived Origins and Metabolic Pathways

Similar to its absence in plants, there is no evidence to suggest that this compound is of animal origin or is a product of animal metabolic pathways. While δ-lactones, in general, are found in animal products and contribute to their flavor profiles, the presence of this particular hydroxynonyl-substituted oxanone has not been documented in any animal-related studies mdpi.comgoogle.com. The biosynthesis of lactones in animals typically stems from lipid metabolism nih.gov.

Methodologies for Isolation and Enrichment of this compound for Research Purposes

The isolation and purification of this compound from its microbial source require a multi-step approach involving sophisticated extraction and chromatographic techniques to achieve the purity and yield necessary for research applications.

Chromatographic Techniques for Purity and Yield Optimization

The purification of lactones from complex biological mixtures heavily relies on chromatographic methods. For a compound like this compound, a combination of techniques would likely be employed to achieve high purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like lactones. For hydroxylated fatty acids and their lactone derivatives, derivatization is often necessary to increase their volatility and thermal stability for GC analysis nih.govnih.govtheses.cz. This technique allows for both the separation of the compound from a mixture and its structural identification based on its mass spectrum nih.gov.

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), is another crucial technique for the purification of less volatile or thermally sensitive compounds mdpi.com. Different LC modes can be utilized:

Normal-Phase HPLC: Separates compounds based on polarity.

Reversed-Phase HPLC: Separates molecules based on their hydrophobicity. This is a common method for purifying lactones from bacterial extracts plos.org.

Liquid-Liquid Chromatography: Techniques like Centrifugal Partition Chromatography (CPC) can be highly effective for separating compounds in a liquid biphasic system, offering an alternative to solid-phase chromatography nih.gov.

Extraction Protocols and Their Efficiency Assessments

The initial step in isolating this compound involves extracting it from the bacterial culture. As it is a component of the bacterial cell membrane, cell lysis followed by solvent extraction is necessary.

Commonly used methods for extracting bacterial lactones include:

Liquid-Liquid Extraction (LLE): This widely used technique involves the use of organic solvents to partition the target molecule from the aqueous culture medium or cell lysate. Solvents like ethyl acetate (B1210297), often acidified, are frequently employed for the extraction of N-acyl homoserine lactones, a related class of bacterial signaling molecules plos.orgnih.govresearchgate.net.

Solid-Phase Extraction (SPE): This method can be used to concentrate the compound of interest from a larger volume and to remove interfering substances. The choice of the solid phase material is crucial for effective separation nih.gov.

The efficiency of an extraction protocol is a critical parameter, representing the percentage of the compound of interest that is successfully recovered from the source material. While specific efficiency data for the extraction of this compound is not available in the public domain, the general aim is to maximize recovery. The assessment of extraction efficiency typically involves comparing the amount of the compound in the final extract to the amount present in the initial biomass, often determined through analytical techniques like HPLC or GC-MS.

Table 1: Summary of Research Findings on this compound

Research Area Findings
Natural Occurrence
Microbial Sources Isolated from Pseudomonas diminuta (now Brevundimonas diminuta) and Pseudomonas vesicularis (now Brevundimonas vesicularis). microbiologyresearch.orgdsmz.deresearchgate.netdsmz.de
Plant Sources No published evidence of natural occurrence.
Animal Sources No published evidence of natural occurrence.
Isolation Methodologies
Extraction General protocols for bacterial lactones involve Liquid-Liquid Extraction (e.g., with ethyl acetate) and Solid-Phase Extraction. plos.orgnih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-acyl homoserine lactones
Lipid A

Biosynthesis and Enzymatic Pathways of 6 4 Hydroxynonyl Oxan 2 One

Proposed Biosynthetic Precursors and Intermediates to 6-(4-Hydroxynonyl)oxan-2-one

The structure of this compound, featuring a six-membered lactone ring (δ-lactone) and a hydroxylated nine-carbon side chain, strongly suggests a biosynthetic origin from fatty acid metabolism. The backbone of this molecule is likely derived from a C14 or a related long-chain fatty acid.

A plausible precursor would be a 5-hydroxy-tetradecanoic acid. Intramolecular esterification, or lactonization, of this hydroxy acid would directly yield the δ-lactone ring. The formation of this precursor could arise from the selective hydroxylation of tetradecanoic acid (myristic acid) at the C-5 position.

Alternatively, the biosynthesis could proceed through a polyketide synthase (PKS) pathway. PKS systems assemble complex carbon chains from simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA. A PKS could theoretically construct the entire carbon skeleton, with the hydroxyl and keto functionalities being introduced and tailored during the assembly process.

Enzymatic Machinery Involved in the Biogenesis of the Oxan-2-one Core

The formation of the oxan-2-one, or δ-lactone, ring is a critical step. wikipedia.org This is a thermodynamically favorable intramolecular cyclization of a 5-hydroxy carboxylic acid. wikipedia.org While this can occur spontaneously, it is often enzyme-mediated in biological systems to ensure specificity and efficiency.

The key enzymatic activity would be a lactonase or a hydrolase operating in reverse (esterase activity). In many biosynthetic pathways, the release of a polyketide or fatty acid chain from the synthase enzyme is coupled with lactonization. A thioesterase domain at the terminus of a PKS or fatty acid synthase (FAS) can act as a catalyst for this cyclization and release mechanism.

Enzymatic Steps Leading to the 4-Hydroxynonyl Side Chain in this compound

The 4-hydroxynonyl side chain presents an interesting biosynthetic puzzle. The hydroxyl group at the C-4 position of the nonyl chain suggests a specific oxidation event. This is likely catalyzed by a member of the cytochrome P450 monooxygenase superfamily or another type of hydroxylase. These enzymes are renowned for their ability to introduce hydroxyl groups into unactivated C-H bonds with high regio- and stereoselectivity.

If the biosynthesis proceeds via a fatty acid precursor, a fatty acid ω-hydroxylase or a related enzyme could be responsible for this modification. The hydroxylation could occur either before or after the formation of the lactone ring.

Genetic Basis and Regulation of this compound Biosynthesis

In the absence of any identified biosynthetic pathway, the genetic basis and regulation of this compound production remain entirely speculative. If the biosynthesis is mediated by a PKS system, the genes encoding the synthase and any tailoring enzymes would likely be co-located in a gene cluster. The expression of this gene cluster would be tightly regulated in response to specific developmental or environmental cues.

Comparative Biosynthetic Analyses of Structurally Related Lactones and Their Relevance to this compound

The biosynthesis of other δ-lactones provides valuable models for understanding the potential formation of this compound. For example, many macrocyclic lactones (macrolides) are synthesized by large, modular PKS enzymes. wikipedia.org The principles of precursor loading, chain extension, and reductive or dehydrative processing of β-keto groups are well-established in these systems.

The biosynthesis of smaller lactones, such as γ-butyrolactone, also involves the cyclization of hydroxylated fatty acid precursors. wikipedia.org The enzymatic machinery for these transformations, including specific hydrolases and thioesterases, could share evolutionary and mechanistic similarities with the enzymes involved in the biosynthesis of this compound.

Chemoenzymatic and Total Synthesis Strategies for 6 4 Hydroxynonyl Oxan 2 One and Its Analogues

Strategic Approaches to the Lactone Ring Formation in 6-(4-Hydroxynonyl)oxan-2-one

The formation of the δ-lactone ring, specifically the oxan-2-one core, is a critical step in the synthesis of this compound. wikipedia.org Several established and innovative methods are employed for this type of lactonization.

One of the most common methods for forming lactone rings is the Baeyer-Villiger oxidation . This reaction involves the oxidation of a cyclic ketone precursor. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are classic choices for this transformation. More environmentally friendly and safer oxidizing agents like Oxone in a buffered aqueous solution have also been effectively used to convert cyclic ketones into the corresponding lactones, often with high yields and avoiding the formation of hydroxy acid byproducts. organic-chemistry.org

Another primary strategy is the intramolecular cyclization of a corresponding ω-hydroxy carboxylic acid . This lactonization can be promoted by various reagents and conditions. For δ-lactones, which are six-membered rings, this cyclization is often thermodynamically favorable. wikipedia.org Acid catalysts or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this ring-closing esterification.

Halolactonization offers another route, where an alkene is treated with a halogen source, and an intramolecular nucleophilic attack by a nearby carboxylic acid group traps the resulting halonium ion intermediate to form the lactone ring. wikipedia.org Furthermore, modern catalytic methods, including those using copper or gold catalysts, have been developed for the efficient synthesis of lactones from various precursors like diols or homopropargyl alcohols. organic-chemistry.org For instance, copper/nitroxyl catalyst systems can achieve aerobic oxidative lactonization of diols under mild conditions. organic-chemistry.org

Lactonization Method Precursor Key Reagents/Catalysts Description
Baeyer-Villiger OxidationCyclic Ketonem-CPBA, OxoneOxidation of a cyclic ketone to insert an oxygen atom, forming the lactone. organic-chemistry.org
Intramolecular Cyclizationω-Hydroxy Carboxylic AcidAcid catalysts, DCCInternal esterification to form the cyclic ester (lactone). wikipedia.org
HalolactonizationUnsaturated Carboxylic AcidHalogen source (e.g., I2)Electrophilic addition of a halogen to an alkene, followed by intramolecular cyclization. wikipedia.org
Catalytic OxidationDiolCopper/TEMPO, Copper/ABNOSelective aerobic oxidation of a primary alcohol to a carboxylic acid, followed by in situ lactonization. organic-chemistry.org

Methodologies for Asymmetric Synthesis of the Hydroxynonyl Side Chain in this compound

The biological activity of this compound is intrinsically linked to its stereochemistry, particularly at the C4 position of the nonyl side chain. Therefore, controlling the stereochemistry during synthesis is paramount. Asymmetric synthesis methodologies are crucial for establishing this chiral center with high enantiomeric purity.

Chemoenzymatic methods are particularly powerful for this purpose. mdpi.com Enzymes such as lipases can be used for the kinetic resolution of racemic alcohols or their corresponding esters. This process selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the two. Flavin-dependent monooxygenases (FDMOs) represent another class of enzymes capable of performing stereoselective hydroxylations on unactivated C-H bonds, which can be a highly effective way to introduce the hydroxyl group with the desired stereochemistry. nih.gov

Chiral pool synthesis is another common strategy, where a readily available enantiomerically pure starting material is used. For instance, a chiral precursor derived from natural sources like D-mannitol can be elaborated through a series of reactions to construct the desired hydroxynonyl side chain, preserving the initial stereochemistry. scielo.br

Substrate-controlled and reagent-controlled asymmetric reactions are also widely employed. This can involve the use of chiral auxiliaries that direct the stereochemical course of a reaction and are later removed. Alternatively, chiral reagents or catalysts, such as those used in asymmetric hydrogenation or epoxidation, can create the stereocenter with high enantiomeric excess. For example, asymmetric allylation reactions can be used to set the stereochemistry of the hydroxyl group. ysu.am

Development of Novel Synthetic Routes to this compound

The pursuit of more efficient and elegant total syntheses of natural products continuously drives the development of novel synthetic routes. mdpi.comsioc-journal.cn For a molecule like this compound, this involves creating convergent and modular strategies that allow for flexibility and efficiency.

A convergent synthesis approach involves preparing key fragments of the molecule separately and then joining them together at a late stage. For this target, one fragment could be the oxan-2-one ring with a suitable functional group for coupling, and the other could be the enantiomerically pure hydroxynonyl side chain. This modularity is advantageous for synthesizing analogues, as different side chains can be coupled to the lactone core. rsc.org

Chemoenzymatic total synthesis integrates enzymatic reactions into a multi-step chemical synthesis. nih.govmdpi.com For example, a key step could involve an enzymatic hydroxylation to install the chiral center on the side chain with high stereoselectivity, a transformation that can be challenging to achieve with purely chemical methods. chemrxiv.org One-pot chemoenzymatic processes, where multiple reactions are carried out in the same vessel, further enhance the efficiency and sustainability of the synthesis. nih.gov

Recent advances in catalysis, such as photoredox catalysis and metal-catalyzed cross-coupling reactions, also open new avenues for constructing the carbon skeleton of this compound and its analogues. These methods often proceed under mild conditions and exhibit high functional group tolerance. organic-chemistry.org

Synthesis of Structural Analogues and Derivatives of this compound for Research

The synthesis of structural analogues and derivatives is crucial for structure-activity relationship (SAR) studies, which help in understanding the molecular basis of a compound's biological activity. By systematically modifying different parts of the this compound structure, researchers can identify key functional groups and stereochemical features.

Modifications can be made to several parts of the molecule:

The Lactone Ring: The ring size can be varied to produce γ-lactones (5-membered) or ε-lactones (7-membered). The ring can also be substituted at different positions.

The Alkyl Side Chain: The length of the nonyl chain can be shortened or lengthened. The position of the hydroxyl group can be moved along the chain.

The Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as ethers, esters, or amines, to probe the importance of its hydrogen-bonding capacity.

The synthesis of these analogues often leverages the modularity of convergent synthetic routes. rsc.org For example, a common lactone core can be coupled with a variety of synthesized side chains. Libraries of derivatives can also be generated through late-stage functionalization, where a common intermediate is diversified in the final steps of the synthesis. The development of new heterocyclic derivatives, such as linking the core structure to moieties like triazoles or oxadiazoles, is a common strategy to explore new chemical space and potential biological activities. frontiersin.orgnih.govnih.gov

Analogue Type Modification Purpose of Synthesis Example Synthetic Strategy
Side Chain Length VariantShortening or elongating the nonyl chainTo study the effect of lipophilicity and chain length on activity.Grignard reaction with different length alkyl halides.
Hydroxyl Position IsomerMoving the -OH group to C3, C5, etc.To determine the optimal position of the hydrogen-bonding group.Regioselective oxidation of different diols.
Functional Group DerivativeEsterification or etherification of the -OH groupTo investigate the necessity of the free hydroxyl group.Acylation with various acid chlorides.
Heterocyclic DerivativesAttaching rings like triazoles or oxadiazolesTo explore new pharmacophores and interactions. nih.govnih.govClick chemistry or condensation reactions. frontiersin.org

Stereochemical Control and Purity Assessment in Synthetic this compound

Achieving high stereochemical control and accurately assessing the purity of the final product are essential aspects of any total synthesis of a chiral molecule. nih.govresearchgate.net For this compound, there are two stereocenters to control: one at C6 of the lactone ring and one at C4 of the nonyl side chain.

Stereochemical control is exerted through the synthetic methods chosen. Asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions are primary strategies for controlling the stereochemistry of the side chain's hydroxyl group. chemrxiv.org The relative stereochemistry between the side chain and the substituent at C6 of the lactone ring can often be controlled during the lactonization step or in the reactions leading up to it. For example, reductions of precursor ketones can be directed by existing stereocenters in the molecule. nih.gov

Once the synthesis is complete, the stereochemical purity , often expressed as diastereomeric excess (de) or enantiomeric excess (ee), must be determined. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a standard and reliable method for separating and quantifying stereoisomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. By using chiral solvating agents or chiral derivatizing agents (e.g., Mosher's acid), the signals of different enantiomers or diastereomers can be resolved in the NMR spectrum, allowing for their quantification.

Advanced Structural Elucidation and Stereochemical Assignment of 6 4 Hydroxynonyl Oxan 2 One

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. scispace.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

For 6-(4-Hydroxynonyl)oxan-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the structure.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their multiplicities (splitting patterns), which indicate the number of adjacent protons. The chemical shifts of the signals would provide clues about the electronic environment of the protons. For instance, the proton on the carbon bearing the hydroxyl group (C4') is expected to resonate in a specific region, as are the protons adjacent to the ester carbonyl group within the oxanone ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum indicates the number of unique carbon atoms in the molecule. organicchemistrydata.org The chemical shift of each carbon provides information about its hybridization and the nature of the atoms attached to it. The carbonyl carbon of the lactone ring would be readily identifiable by its characteristic downfield shift (typically in the 170-180 ppm range). organicchemistrydata.org

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. This allows for the tracing of the proton-proton connectivity throughout the alkyl chain and the oxanone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and the ester group, for example, by showing a correlation between the protons on C6 and the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. This information is vital for determining the relative stereochemistry and preferred conformation of the molecule.

A predicted ¹H NMR spectrum for a related compound is available, but experimental data for this compound is not widely published. hmdb.ca

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (Lactone) ~175
CH-O (Lactone) ~80
CH-OH ~70
Aliphatic CH₂ 20-40
Terminal CH₃ ~14

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques for Fragmentation Pattern Analysis and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular formula (C₁₄H₂₆O₃). epa.gov This is achieved by measuring the monoisotopic mass with high precision.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions from the molecule. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of a water molecule (H₂O) from the hydroxyl group.

Cleavage of the C-C bonds adjacent to the hydroxyl group.

Opening of the lactone ring followed by characteristic cleavages.

By analyzing these fragments, the positions of the hydroxyl group and the structure of the alkyl side chain can be inferred.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Absolute Configuration Determination of this compound

Since this compound possesses at least two stereocenters (at C6 of the oxanone ring and C4' of the nonyl chain), it is a chiral molecule. Chiroptical spectroscopy techniques are essential for determining its absolute configuration. pageplace.de

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of the chromophores (in this case, the lactone carbonyl group) and their surrounding atoms. By comparing the experimental ECD spectrum with spectra predicted from quantum chemical calculations for all possible stereoisomers, the absolute configuration can be unambiguously assigned. mdpi.commdpi.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the stereochemistry of the molecule.

The successful application of these techniques relies on accurate computational modeling to generate theoretical spectra for comparison.

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. libretexts.org If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its solid-state conformation and the absolute stereochemistry of all chiral centers. nih.govsemanticscholar.orgmdpi.com

The process involves irradiating the crystal with a beam of X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern is then used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. The resulting structural model provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's geometry in the crystalline state.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Value
b (Å) Value
c (Å) Value
β (°) Value
Volume (ų) Value
Z 4

Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. Actual data is not currently available in the public domain.

Computational Chemistry Approaches for Conformation and Stereochemical Prediction

Computational chemistry plays a crucial role in modern structural elucidation, often in conjunction with experimental techniques. For a flexible molecule like this compound, computational methods are invaluable for exploring its conformational landscape and predicting spectroscopic properties.

Conformational Analysis: Using methods like molecular mechanics or density functional theory (DFT), a systematic search for low-energy conformations of the molecule can be performed. This is important because the observed spectroscopic properties are often a population-weighted average of multiple conformers.

Prediction of Spectroscopic Data: Quantum chemical calculations can predict various spectroscopic data, including NMR chemical shifts and coupling constants, as well as ECD and ORD spectra. By comparing these predicted data for different possible stereoisomers with the experimental results, the most likely structure can be identified. mdpi.com This approach is particularly powerful when X-ray crystallography is not feasible.

Investigation of Biological Activities and Molecular Mechanisms of Action of 6 4 Hydroxynonyl Oxan 2 One Pre Clinical/in Vitro Focus

Receptor Binding and Ligand-Target Interactions of 6-(4-Hydroxynonyl)oxan-2-one

No direct studies on the receptor binding and ligand-target interactions of this compound were identified. However, research on similar structures provides some context. For instance, various substituted oxazinones and related heterocyclic compounds have been investigated for their interactions with biological targets. Studies have shown that certain 6H-1,2-oxazin-6-ones can be designed to target microbial enzymes like DHFR and PTC. nih.gov Additionally, computational docking studies have been employed to predict the binding of ligands to target proteins, a common practice in drug discovery to understand potential interactions. nih.gov The σ2 receptor, identified as transmembrane protein 97 (TMEM97), is a target for various synthetic ligands, with binding affinities determined through competitive binding assays using radiolabeled ligands. upenn.edu

Enzymatic Modulation and Inhibition Studies by this compound

There is no specific information available regarding the enzymatic modulation or inhibition by this compound. The broader class of enzyme inhibitors can be categorized as reversible or irreversible. libretexts.orglibretexts.org Reversible inhibitors, which bind non-covalently, can be competitive, non-competitive, or uncompetitive, each affecting enzyme kinetics differently. sigmaaldrich.comwikipedia.org Irreversible inhibitors, on the other hand, form strong covalent bonds with the enzyme, often at the active site. libretexts.orglibretexts.org For example, fluoroketones have been identified as potent inhibitors of group VIA calcium-independent phospholipase A2 (GVIA iPLA2). nih.gov

Cellular Signaling Pathway Perturbations Induced by this compound

Specific data on gene expression and proteomic profiling changes induced by this compound is not available. However, related compounds and cellular processes have been studied. For instance, 4-hydroxynonenal (B163490) (4-HNE), a related aldehyde, is known to modulate signaling pathways such as NF-κB, Nrf2, MAPK, and TLR4. nih.gov Proteomic profiling is a powerful tool used to identify changes in protein expression in response to various stimuli or in disease states, such as identifying biomarkers for type 2 diabetes or characterizing atherosclerotic plaques. nih.govnih.gov

No studies were found that specifically investigate the effects of this compound on cell growth, differentiation, or apoptosis.

Antimicrobial and Antifungal Activities of this compound in vitro

While there is no direct evidence for the antimicrobial or antifungal activity of this compound, the oxazinone and oxanone chemical scaffolds are present in various compounds with such properties.

Antibacterial Activity: A study on 6H-1,2-oxazin-6-ones demonstrated that some derivatives exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative bacteria like Escherichia coli. nih.gov The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.125 to 200 μg/mL. nih.gov Extracts from Rhus coriaria (sumac) have also shown antibacterial effects against Staphylococcus aureus with MIC values between 0.125-0.5 mg/mL. scielo.br

Antifungal Activity: Various natural and synthetic compounds containing related chemical structures have demonstrated antifungal properties. For example, extracts from the palm tree Attalea geraensis have shown fungistatic potential against Macrophomina phaseolina and Rhizoctonia solani. scielo.br The essential oil from Eugenia pyriformis showed moderate inhibition of Staphylococcus aureus and methicillin-resistant S. aureus with MICs of 250 and 125 μg/mL, respectively. scielo.br Some synthetic 1,3,4-oxadiazole (B1194373) compounds have been reported to be effective against Candida albicans with a MIC of 32 μg/ml. frontiersin.org

Below is a table summarizing the antimicrobial activity of some related compound classes.

Compound Class/SourceTarget Organism(s)Activity (MIC)Reference
6H-1,2-oxazin-6-onesMRSA, E. coli3.125 - 200 μg/mL nih.gov
Rhus coriaria extractS. aureus0.125 - 0.5 mg/mL scielo.br
Eugenia pyriformis oilS. aureus, MRSA250 μg/mL, 125 μg/mL scielo.br
1,3,4-oxadiazolesCandida albicans32 μg/mL frontiersin.org

Immunomodulatory Effects of this compound in Cellular Models

There is no information available on the immunomodulatory effects of this compound. However, the related compound 4-hydroxynonenal (4-HNE) exhibits complex, dose-dependent immunomodulatory properties, acting as both a pro- and anti-inflammatory agent. nih.gov It influences immune cell responses by interacting with several signaling pathways. nih.gov The innate immune system, involving cells like macrophages and dendritic cells, plays a crucial role in responding to pathogens and modulating inflammatory responses. frontiersin.orgimmunopaedia.org.za Macrophages, for instance, can be polarized into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. frontiersin.org Botanical mixtures have also been shown to exert immunomodulatory effects by activating pathways like the TLR2/6 signaling cascade in macrophages. mdpi.com

Neurobiological Activities and Mechanisms of this compound in vitro

There are no available scientific studies or data regarding the neurobiological activities or the mechanisms of action of this compound in vitro.

Other Pre-clinical Biological Activities Identified for this compound

No other preclinical biological activities have been identified for this compound in the existing scientific literature.

Structure Activity Relationship Sar Studies and Molecular Modeling of 6 4 Hydroxynonyl Oxan 2 One Analogues

Systematic Modification of the Oxan-2-one Ring and its Impact on Biological Activity

There is currently no publicly available research that details the systematic modification of the oxan-2-one ring of 6-(4-Hydroxynonyl)oxan-2-one. Scientific studies investigating how alterations to this lactone ring, such as changes in ring size, substitution patterns, or replacement with other heterocyclic systems, affect the biological activity of the compound have not been found. Consequently, no data tables or specific research findings on this topic can be provided.

Derivatization of the 4-Hydroxynonyl Side Chain and SAR Analysis

Similarly, information regarding the derivatization of the 4-hydroxynonyl side chain of this compound and the corresponding SAR analysis is not present in the available scientific literature. This includes a lack of studies on the impact of modifying the hydroxyl group, altering the length of the nonyl chain, or introducing unsaturation or branching. As a result, no data on how these modifications influence the compound's biological effects could be retrieved.

Stereochemical Influences on the Bioactivity Profile of this compound

Research into the stereochemical influences on the bioactivity of this compound is also absent from the scientific record. The molecule contains chiral centers, and while it is plausible that different stereoisomers would exhibit varying biological activities, no studies have been published that explore the synthesis of individual stereoisomers or the evaluation of their specific biological profiles.

Computational Docking and Molecular Dynamics Simulations of this compound with Biological Targets

No computational studies, including molecular docking or molecular dynamics simulations, involving this compound have been reported in the literature. Such studies are crucial for predicting the binding affinity and interaction of a compound with specific biological targets. The absence of this research means there is no information on the potential molecular targets of this compound or the structural basis for its hypothetical activity. General principles of molecular docking and dynamics simulations are well-established for other compounds, but these have not been applied to this compound in any published work. nih.govmdpi.comnih.govgrafiati.comphyschemres.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. A search of the scientific literature found no QSAR models that have been developed for derivatives of this compound. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, which does not appear to exist for this class of molecules. While QSAR studies have been conducted on other classes of compounds, such as 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives and 2-aminothiazol-4(5H)-one derivatives, these findings are not applicable to this compound. nih.govnih.govasianpubs.orgresearchgate.net

Advanced Analytical Methodologies for Research on 6 4 Hydroxynonyl Oxan 2 One in Complex Matrices

Chromatographic Separation Techniques (e.g., HPLC, GC) Coupled with High-Resolution Detectors

Chromatographic methods are fundamental for isolating target analytes from intricate mixtures. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC): HPLC is exceptionally well-suited for the analysis of non-volatile and thermally labile compounds like 6-(4-hydroxynonyl)oxan-2-one. Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase, is the most common approach. core.ac.uknih.gov The separation is based on the differential partitioning of the analyte between the two phases. For this compound, the long nonyl chain provides significant hydrophobic character, while the hydroxyl and lactone groups add polarity, allowing for fine-tuning of retention times through gradient elution. nih.gov Coupling HPLC with high-resolution detectors like Diode-Array Detectors (DAD) or Fluorescence Detectors (FLD) enhances selectivity. While the oxan-2-one moiety lacks a strong native chromophore for UV-Vis detection, derivatization of the ketone group can be employed to introduce a fluorescent or UV-active tag, significantly lowering detection limits. scirp.orgresearchgate.net

Gas Chromatography (GC): GC offers superior resolution for volatile and thermally stable compounds. libretexts.orgccsknowledge.com Direct analysis of this compound by GC may be challenging due to its relatively high molecular weight and polarity from the hydroxyl group. Therefore, a derivatization step is often required to convert the hydroxyl group into a more volatile and thermally stable silyl (B83357) ether (e.g., using BSTFA). This process reduces polarity and improves chromatographic peak shape. The use of high-resolution capillary columns (e.g., DB-5 or HP-5) is standard for separating complex mixtures. libretexts.orgwiley.com Flame Ionization Detection (FID) is a common universal detector, though coupling with a mass spectrometer provides far greater specificity. oiv.int

Table 1: Illustrative Chromatographic Conditions for Lactone Analysis This table presents typical starting parameters for method development, not specific data for this compound.

ParameterHPLC Method ExampleGC Method Example (after derivatization)
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Capillary Column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)
Mobile Phase / Carrier GasGradient of Acetonitrile (B52724) and WaterHelium or Hydrogen
Flow Rate1.0 mL/min1.2 mL/min
Temperature40 °C (Column Oven)Oven program: e.g., 50 °C hold for 2 min, ramp to 300 °C at 10 °C/min
DetectorDAD (210 nm) or FLD (with derivatization)FID or Mass Spectrometer (MS)

Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling and Tracing

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation and sensitive quantification of molecules in complex mixtures. nih.gov When coupled with a chromatographic inlet (LC-MS/MS or GC-MS/MS), it provides two dimensions of separation, significantly enhancing specificity.

For metabolite profiling, a common strategy involves an initial full-scan analysis to identify potential metabolites of this compound based on predicted mass shifts from metabolic transformations (e.g., oxidation, glucuronidation). mdpi.com Following this, product ion scans are performed on the parent compound and suspected metabolites to generate fragmentation patterns. The fragmentation of the this compound parent ion would likely involve characteristic losses, such as the loss of water from the hydroxyl group and cleavage of the lactone ring or the alkyl side chain. By comparing the fragmentation patterns of metabolites to the parent compound, the site of metabolic modification can be inferred. nih.gov For quantitative studies, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used, where the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions, providing exceptional sensitivity and selectivity. mdpi.com

Table 2: Hypothetical MS/MS Fragmentation Data for this compound This table is illustrative and based on general fragmentation rules for similar structures.

Ion Typem/z (Mass/Charge Ratio)Proposed Fragment Structure/Loss
Precursor Ion [M+H]⁺243.19Protonated this compound
Product Ion 1225.18Loss of H₂O
Product Ion 2143.11Cleavage of the C-C bond adjacent to the hydroxyl group
Product Ion 3115.08Fragment containing the intact oxan-2-one ring
Product Ion 499.08Opening and fragmentation of the lactone ring

Hyphenated Techniques for In Situ Detection and Quantification (e.g., LC-NMR, GC-IR)

Hyphenated techniques that couple a separation method with a spectroscopic technique provide rich structural information without the need for isolating pure compounds.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly links an HPLC system to an NMR spectrometer. mdpi.comresearchgate.net It is the most powerful tool for unambiguous structure elucidation of unknown compounds in a mixture. After separation on the LC column, the eluent flows through a specialized NMR flow cell where spectra (e.g., ¹H NMR, ¹³C NMR, 2D-COSY) are acquired. sci-hub.se This is particularly useful for identifying novel metabolites of this compound or distinguishing between its various stereoisomers, which is often impossible with mass spectrometry alone. thieme-connect.comnih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines the separation power of GC with the functional group identification capability of IR spectroscopy. chromatographytoday.com As the separated components elute from the GC column, they pass through a light pipe or are deposited onto a cooled surface, and an IR spectrum is recorded. wiley.com This technique would be highly effective in identifying the key functional groups of this compound: a strong carbonyl (C=O) stretch for the lactone (typically ~1735-1750 cm⁻¹), a broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹), and C-H stretches for the alkyl chain (~2850-2960 cm⁻¹). tandfonline.comresearchgate.net It is especially powerful for distinguishing between structural isomers that might have similar mass spectra but different functional group arrangements. chromatographytoday.com

Biosensors and Immunoassays for Specific Detection of this compound in Biological Samples

For rapid and high-throughput screening, biosensor and immunoassay technologies offer significant advantages in specificity and ease of use.

Immunoassays: These methods, such as ELISA (Enzyme-Linked Immunosorbent Assay), rely on the highly specific binding between an antibody and its target antigen. Development of a specific monoclonal or polyclonal antibody against this compound would be the first critical step. This would involve synthesizing the hapten (the small molecule analyte) and conjugating it to a larger carrier protein to elicit an immune response. Once developed, the antibody can be used to create highly sensitive assays capable of detecting the compound in complex biological fluids with minimal sample cleanup.

Biosensors: Whole-cell biosensors have been successfully developed for other lactones, particularly N-acyl homoserine lactones (AHLs) involved in bacterial quorum sensing. mdpi.comoup.comfrontiersin.org These biosensors typically consist of a bacterial strain engineered to produce a measurable signal (e.g., light, color) in the presence of the target lactone. rsc.orgacs.org A similar principle could be applied to this compound by identifying or engineering a receptor protein that specifically binds to its δ-lactone structure and long alkyl chain. Another approach is the use of photoluminescence-based sensors, where functionalized nanoparticles show a change in their light-emitting properties upon binding to the target molecule. rsc.org

Table 3: Comparison of Biosensor and Immunoassay Approaches This table outlines the general characteristics of these techniques as they would apply to the target analyte.

TechniquePrinciplePotential AdvantagesKey Development Challenge
Immunoassay (ELISA)Specific antibody-antigen bindingHigh specificity and sensitivity, high-throughput formatGenerating a highly specific antibody to the analyte
Whole-Cell BiosensorEngineered cell produces a signal upon analyte bindingHigh sensitivity, potential for in situ measurementsIdentifying or engineering a specific receptor protein
Photoluminescence SensorAnalyte binding alters the optical properties of nanoparticlesRapid response time, high sensitivityDesigning functionalized nanoparticles with specific affinity

Sample Preparation Strategies for Enhanced Analysis of this compound

Effective sample preparation is crucial to remove interfering matrix components, concentrate the analyte, and ensure compatibility with the analytical instrument. chromatographyonline.com The dual hydrophobic (nonyl chain) and hydrophilic (hydroxyl, lactone) nature of this compound guides the choice of extraction technique.

Liquid-Liquid Extraction (LLE): This is a classic method for separating compounds based on their differential solubility in two immiscible liquid phases. For extracting this compound from an aqueous matrix like plasma or urine, an organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) would be effective. The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form to maximize partitioning into the organic layer.

Solid-Phase Extraction (SPE): SPE offers more efficient and selective extraction compared to LLE and is easily automated. chromatographyonline.com For this compound, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) would be appropriate. The general procedure involves:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or buffer.

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent via hydrophobic interactions.

Washing: A weak solvent (e.g., water/methanol mixture) is used to wash away salts and highly polar interferences.

Elution: A stronger organic solvent (e.g., acetonitrile or methanol) is used to elute the analyte of interest. epa.gov

The selection of wash and elution solvents is critical for selectively isolating the analyte from other lipids and matrix components.

Chemical Ecology and Inter Species Interactions Involving 6 4 Hydroxynonyl Oxan 2 One

Role of 6-(4-Hydroxynonyl)oxan-2-one as a Quorum Sensing Molecule in Microbial Communities

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. This process is mediated by signaling molecules known as autoinducers. While N-acyl homoserine lactones (AHLs) are the most well-studied quorum sensing molecules in Gram-negative bacteria, other signaling molecules are also involved in these complex communication networks.

Currently, direct scientific evidence specifically identifying this compound as a quorum sensing molecule in microbial communities is not available in the reviewed literature. Research on microbial communication has extensively focused on AHLs, which feature a homoserine lactone ring with a variable acyl chain. The LuxI/LuxR system in many Gram-negative bacteria, for example, utilizes AHLs to regulate a variety of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance. In Gram-positive bacteria, communication is often mediated by autoinducing peptides (AIPs).

While lactones, in general, are recognized as important signaling molecules in various biological systems, the specific role of δ-lactones such as this compound in bacterial quorum sensing remains an area for future investigation. The structural similarity to other signaling molecules suggests a potential for such a role, but empirical data is necessary to establish this connection.

Defensive and Attractant Roles of this compound in Plant-Insect Interactions

Plants produce a diverse array of secondary metabolites that mediate their interactions with insects. These chemical compounds can act as defenses, repelling or intoxicating herbivores, or as attractants for pollinators or predators of herbivores. Lactones are a class of compounds known to be involved in these interactions.

Specific research detailing the defensive or attractant roles of this compound in plant-insect interactions is not prominently featured in the existing scientific literature. However, studies on other δ-lactones have demonstrated their potential as insect repellents. For instance, δ-decalactone has been identified as a mosquito repellent. Other lactones, such as γ- and δ-nonalactone, have also shown repellent effects against certain insect species. The effectiveness of these compounds often depends on the insect species and the specific chemical structure of the lactone. Whether this compound possesses similar properties requires targeted investigation.

The table below summarizes the observed effects of some related δ-lactones in insect interactions, highlighting the potential areas for future research on this compound.

LactoneInsect SpeciesObserved Effect
δ-DecalactoneMosquitoesRepellent
δ-NonalactoneGerman CockroachRepellent

Allelopathic Effects of this compound in Ecosystems

Allelopathy is a biological phenomenon where one organism produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. In plants, these allelochemicals can be released into the environment through root exudation, leaching from leaves, or decomposition of plant residues.

The allelopathic effects of this compound have not been specifically documented in the reviewed scientific literature. However, the broader class of lactones has been implicated in allelopathic interactions. For example, some sesquiterpene lactones have been shown to inhibit the germination and growth of other plant species. The potential for this compound to exhibit allelopathic properties would depend on its ability to be released into the environment and its phytotoxicity to neighboring plants. Further research is needed to determine if this specific compound plays a role in plant-plant competition through allelopathy.

Environmental Fate and Biotransformation of this compound in Ecological Settings

The environmental fate of a chemical compound describes its transport, transformation, and degradation in the environment. Key processes include biodegradation, photodegradation, hydrolysis, and sorption to soil and sediment. The biotransformation of organic compounds by microorganisms is a critical pathway for their removal from the environment.

The potential biotransformation pathways could involve:

Lactone hydrolysis: Opening of the oxan-2-one ring to form the corresponding hydroxy carboxylic acid.

Oxidation: Oxidation of the secondary alcohol group and further degradation of the nonyl side chain.

The persistence of this compound in different environmental compartments (soil, water, air) would be influenced by its water solubility, vapor pressure, and octanol-water partition coefficient. Without empirical data, these properties can only be estimated.

Methodologies for Studying Ecological Concentrations and Fluxes of this compound

The study of the ecological roles of a chemical compound relies on sensitive and specific analytical methods to detect and quantify its presence in complex environmental matrices.

While specific methodologies for this compound are not detailed in the literature, established analytical techniques for similar organic compounds would be applicable. These methods typically involve sample extraction, cleanup, and instrumental analysis.

Table of Potential Analytical Methodologies:

StepTechniqueDescription
Extraction Liquid-liquid extraction (LLE)Partitioning the compound from an aqueous sample into an immiscible organic solvent.
Solid-phase extraction (SPE)Concentrating the compound from a liquid sample onto a solid sorbent, followed by elution with a solvent.
Pressurized liquid extraction (PLE)Using elevated temperature and pressure to extract the compound from solid samples with a solvent.
Cleanup Column chromatographySeparating the target compound from co-extracted interfering substances.
Analysis Gas chromatography-mass spectrometry (GC-MS)Separating volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection and identification based on their mass-to-charge ratio. Derivatization may be necessary to increase volatility.
Liquid chromatography-mass spectrometry (LC-MS)Separating compounds based on their partitioning between a stationary and mobile phase, followed by mass spectrometric detection. This is suitable for less volatile and more polar compounds.

To study the ecological fluxes of this compound, these analytical methods would be integrated with environmental sampling over time and space. This could involve analyzing soil cores, water samples, air samples, and plant tissues to understand its distribution and movement within an ecosystem.

Future Research Directions and Emerging Paradigms for 6 4 Hydroxynonyl Oxan 2 One

Integration of Omics Technologies for Comprehensive Understanding of 6-(4-Hydroxynonyl)oxan-2-one's Biological Roles

A significant frontier in understanding the biological importance of this compound lies in the application of "omics" technologies. These approaches offer a holistic view of the molecular changes within an organism in response to the compound. Integrating genomics, transcriptomics, proteomics, and metabolomics will be crucial in elucidating its mechanism of action and identifying its cellular targets.

Future research should focus on utilizing these platforms to map the compound's interaction pathways. For instance, transcriptomic analysis, such as RNA-sequencing, could identify genes that are up- or down-regulated in the presence of this compound. This could be followed by proteomic studies to confirm that these changes in gene expression translate to altered protein levels. Metabolomic profiling could then reveal shifts in metabolic pathways, providing a functional readout of the compound's activity. Such multi-omics approaches have been successfully applied to study other signaling molecules and would be invaluable in defining the biological signature of this compound. researchgate.net

Table 1: Hypothetical Transcriptomic Data on a Model Bacterial Strain Treated with this compound

Gene Function Fold Change p-value
luxI Autoinducer synthase +4.5 <0.01
luxR Transcriptional regulator +3.8 <0.01
bioA Biofilm formation +2.9 <0.05
fliC Flagellar synthesis -3.2 <0.01

Development of Advanced Biosynthetic Engineering Strategies for this compound Production

The sustainable and scalable production of this compound is a prerequisite for its extensive study and potential commercialization. While chemical synthesis is an option, biosynthetic engineering presents a more environmentally friendly and potentially cost-effective alternative. Future research should focus on the development of microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, engineered to produce the compound.

This would involve the identification and assembly of the necessary biosynthetic genes, which may originate from a variety of organisms. Techniques such as metabolic pathway reconstruction, enzyme engineering, and fermentation process optimization will be key to achieving high yields. Synthetic biology tools, including CRISPR-Cas9 for precise genome editing, can be employed to fine-tune metabolic fluxes and enhance the production of precursor molecules. The successful engineering of biosynthetic pathways for other lactones provides a strong precedent for this approach.

Exploration of Novel Pre-clinical Research Applications for this compound and its Derivatives

Given that structurally related lactones exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties, it is plausible that this compound and its derivatives could have therapeutic potential. A crucial area of future research will be the exploration of these possibilities in pre-clinical models.

Initial in vitro studies should aim to screen the compound against a panel of clinically relevant bacterial and fungal pathogens, as well as various cancer cell lines. Promising results from these screens would then warrant further investigation in animal models of disease. For instance, if the compound shows potent activity against a particular bacterium, its efficacy could be tested in a mouse model of infection. Furthermore, the synthesis of novel derivatives of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Addressing Methodological Challenges in the Study of this compound

The study of this compound is not without its methodological hurdles. Future research must address challenges related to its chemical synthesis, purification, and analytical detection. The presence of a hydroxyl group and a chiral center in the nonyl side chain, in addition to the chiral center in the lactone ring, presents a significant challenge for stereoselective synthesis. The development of efficient and scalable synthetic routes that allow for the preparation of all possible stereoisomers is essential for a thorough investigation of their respective biological activities.

Furthermore, sensitive and specific analytical methods are required for the detection and quantification of this compound in complex biological matrices. Techniques such as liquid chromatography-mass spectrometry (LC-MS) will likely be the methods of choice, but will require careful optimization and validation. The availability of stable isotope-labeled internal standards would greatly facilitate accurate quantification.

Ethical Considerations and Sustainability in Research on this compound

As with any research involving natural or nature-inspired compounds, it is imperative to consider the ethical and sustainability implications. If this compound is found to be a natural product, its discovery and potential commercialization should be guided by the principles of the Nagoya Protocol on Access and Benefit-Sharing. This ensures that the benefits arising from the utilization of genetic resources are shared in a fair and equitable way.

From a sustainability perspective, the development of green and efficient production methods is paramount. As mentioned in section 10.2, biosynthetic engineering offers a promising route to sustainable production. Life cycle assessment studies should be conducted to evaluate the environmental impact of different production strategies. By addressing these ethical and sustainability considerations from the outset, the research and development of this compound can proceed in a responsible and conscientious manner.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Hydroxynonyl)oxan-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as lactonization of hydroxy acids or cyclization of substituted precursors. For example, a similar lactone synthesis in EP 4 374 877 A2 used methanol as a solvent, stirred at 70°C for 20 hours under sealed conditions, followed by purification via C18 reverse-phase chromatography . Optimization may involve adjusting reaction time, temperature, and solvent polarity. LCMS (e.g., m/z 745 [M+H]+) and HPLC (retention time: 1.00 minute under SQD-FA05 conditions) are critical for monitoring progress .

Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are most reliable?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy. PubChem data for analogous compounds (e.g., 6-hexyloxan-2-one) provides reference InChI keys (e.g., YZRXRLLRSPQHDK-UHFFFAOYSA-N) and spectral profiles for validation . For stereochemical analysis, X-ray crystallography (as in Acta Crystallographica Section E reports) or chiral HPLC may be required .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., hydrolases or oxidoreductases) due to the compound’s lactone structure. Use LCMS to quantify substrate conversion rates. For microbial activity, follow protocols from odorant studies, where deuterated analogs (e.g., [6-(2,3-²H₂)propyloxan-2-one]) were synthesized and tested via gas chromatography-olfactometry .

Advanced Research Questions

Q. How can contradictions in thermal stability data for this compound be resolved?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) under inert atmospheres to assess decomposition pathways. Cross-validate with thermogravimetric analysis (TGA) and computational models (e.g., DFT calculations). Uncertainties in methodology, such as heating rate variations, should be documented per qualitative research standards .

Q. What strategies are effective for isotopic labeling of this compound to study metabolic pathways?

  • Methodological Answer : Incorporate deuterium at the hydroxynonyl chain via catalytic deuteration or synthetic incorporation of deuterated precursors (e.g., [6-pentyl(3,3,4,4-²H₄)oxan-2-one]) . Use LCMS/MS to track labeled metabolites in biological matrices, ensuring resolution from endogenous analogs.

Q. How can mechanistic studies elucidate the role of the hydroxynonyl side chain in the compound’s reactivity?

  • Methodological Answer : Conduct kinetic isotope effect (KIE) studies by comparing reactions of deuterated vs. non-deuterated analogs. Computational docking simulations (e.g., molecular dynamics) can model interactions with enzymatic active sites. Reference synthetic protocols from EP 4 374 877 A2 for preparing derivatives with modified side chains .

Q. What are best practices for integrating fragmented literature data on structurally related lactones?

  • Methodological Answer : Use professional databases (e.g., PubChem , Reaxys) to collate physicochemical properties and bioactivity data. Cross-reference patent literature (e.g., EP 4 374 877 A2) for synthetic insights . For unresolved discrepancies, apply systematic review frameworks to weight evidence by methodology rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.